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Compound of Interest

Compound Name: 3-Pyridylamide oxime

Cat. No.: B11727771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,
synthesis, and biological activities of N-Hydroxynicotinamidine. Also known by its systematic
name N'-hydroxypyridine-3-carboximidamide, this small molecule has garnered interest within
the scientific community, particularly for its potential applications in drug discovery. This
document serves as a detailed resource, consolidating available data on its physicochemical
characteristics, outlining a viable synthetic protocol, and exploring its promising role as a
modulator of key biological pathways.

Core Chemical Properties

N-Hydroxynicotinamidine is a heterocyclic compound featuring a pyridine ring substituted at the
3-position with a hydroxyamidine functional group. This unique structural arrangement is pivotal
to its chemical reactivity and biological interactions.

Table 1: Key Identifiers and Physicochemical Properties of N-Hydroxynicotinamidine
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Property Value
IUPAC Name N'-hydroxypyridine-3-carboximidamide
3-Pyridinecarboxamide oxime, Nicotinamide
Synonyms ) o )
oxime, N-Hydroxynicotinimidamide
CAS Number 1594-58-7[1]

Molecular Formula

CeH7N3O

Molecular Weight 137.14 g/mol [1]
XLogP3 (Computed) -0.1]1]
Hydrogen Bond Donor Count (Computed) 2[1]

Hydrogen Bond Acceptor Count (Computed) 3[1]

Rotatable Bond Count (Computed) 11]

Exact Mass

137.058911855 Da[1]

Topological Polar Surface Area (Computed)

71.5 A?[1]

Data sourced from PubChem CID 5372334.[1]

Synthesis of N-Hydroxynicotinamidine

The synthesis of N-Hydroxynicotinamidine can be achieved through the reaction of 3-

cyanopyridine with hydroxylamine. The following protocol is based on a well-established

method for the preparation of N-hydroxyamidines.[2]

Experimental Protocol: Synthesis of N'-hydroxypyridine-

3-carboximidamide

Materials:
e 3-Cyanopyridine

» Hydroxylamine hydrochloride (NH2OH-HCI)
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o Triethylamine (TEA)

o Ethanol

o Ethyl acetate

e Hexane

 Silica gel (for column chromatography)

Procedure:

 In a round-bottom flask, dissolve 3-cyanopyridine (1.0 eq) in ethanol.

 To this solution, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq).

« Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
using thin-layer chromatography (TLC).

e Upon completion, remove the solvent under reduced pressure.

o Purify the resulting crude product by silica gel column chromatography, eluting with a
gradient of hexane and ethyl acetate.

o Combine the fractions containing the desired product and evaporate the solvent to yield N'-
hydroxypyridine-3-carboximidamide.

o Confirm the structure and purity of the final product using spectroscopic techniques such as
1H NMR, 3C NMR, and mass spectrometry.
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Experimental Workflow for the Synthesis of N-Hydroxynicotinamidine
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Caption: A simplified workflow for the synthesis of N-Hydroxynicotinamidine.

Biological Activity and Mechanism of Action

The N-hydroxyamidine moiety is a key pharmacophore in a class of enzyme inhibitors targeting
Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that plays a
critical role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan
catabolism to kynurenine.[4]

In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and
accumulation of kynurenine, which suppresses the activity of effector T-cells and promotes
immune evasion by cancer cells.[4][5]

N-Hydroxynicotinamidine and its derivatives are proposed to inhibit IDO1 through the
coordination of the hydroxyamidine functional group to the heme iron at the enzyme's active
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site. This interaction blocks the binding of the natural substrate, tryptophan, thereby inhibiting
the immunosuppressive kynurenine pathway.

Proposed Mechanism of IDO1 Inhibition
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Caption: The IDO1 pathway and the proposed inhibitory action of N-Hydroxynicotinamidine.

Quantitative Data

While specific ICso values for the parent N-Hydroxynicotinamidine are not extensively reported
in publicly available literature, numerous derivatives incorporating the N-hydroxyamidine
pharmacophore have demonstrated potent IDOL1 inhibitory activity. The data presented below
for established IDO1 inhibitors highlight the potential of this chemical class.

Table 2: Representative Biological Activity of N-Hydroxyamidine-Based IDO1 Inhibitors
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Compound IDO1 Enzymatic ICso (nM) IDO1 Cellular ICso (nM)

Epacadostat (INCB024360) ~73 ~15.3 (SKOV-3 cells)[4]

BMS-986205 Not Reported ~9.5 (SKOV-3 cells)[4]
Conclusion

N-Hydroxynicotinamidine represents a valuable chemical entity with a straightforward synthetic
route. Its core structure is a validated pharmacophore for the inhibition of IDO1, a high-priority
target in immuno-oncology. This technical guide provides a foundational resource for
researchers and drug development professionals, summarizing the key chemical properties
and biological rationale for the further investigation of N-Hydroxynicotinamidine and its
derivatives as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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